2-Amino-1-methylcyclobutan-1-ol hydrochloride
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Overview
Description
2-Amino-1-methylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a white solid that is typically stored in a sealed, dry container at room temperature . This compound is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a methyl group.
Preparation Methods
The synthesis of 2-Amino-1-methylcyclobutan-1-ol hydrochloride involves several steps. One efficient method involves the reaction of cyclobutanone with methylamine, followed by reduction and subsequent hydrochloride formation . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-1-methylcyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the amino group to form amines or other derivatives.
Scientific Research Applications
2-Amino-1-methylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-methylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-1-methylcyclobutan-1-ol hydrochloride can be compared with similar compounds such as:
1-Methylcyclobutan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-1-cyclobutylethan-1-ol hydrochloride: Similar structure but with an additional ethyl group, affecting its physical and chemical properties.
Ephedrone (methcathinone) hydrochloride: Contains a phenyl group instead of a cyclobutane ring, leading to different biological activities. These comparisons highlight the unique structural features and reactivity of this compound.
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-amino-1-methylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H |
InChI Key |
KMFAFIGXWGOROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1N)O.Cl |
Origin of Product |
United States |
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